molecular formula C19H21FN4 B5955115 1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine

1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine

货号: B5955115
分子量: 324.4 g/mol
InChI 键: ZOEIBVYLSSKQND-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Structure and Key Features
1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • A pyrazolo[1,5-a]pyrimidine core, a bicyclic scaffold known for its versatility in medicinal chemistry.
  • 3-(4-Fluorophenyl) substitution, introducing electron-withdrawing and hydrophobic properties.
  • Methyl groups at positions 2 and 5, enhancing steric stability.

This compound shares structural motifs with corticotropin-releasing factor (CRF) receptor antagonists and kinase inhibitors, though its specific biological targets require further elucidation .

属性

IUPAC Name

3-(4-fluorophenyl)-2,5-dimethyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4/c1-13-12-17(23-10-4-3-5-11-23)24-19(21-13)18(14(2)22-24)15-6-8-16(20)9-7-15/h6-9,12H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEIBVYLSSKQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCCCC3)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine is part of a broader class of pyrazolo[1,5-a]pyrimidines, which have garnered significant interest due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this specific compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine can be represented as follows:

  • Molecular Formula : C16H19FN4
  • Molecular Weight : 298.35 g/mol
  • IUPAC Name : 1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. In particular, studies have shown that derivatives of this class can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures demonstrated potent activity against breast cancer and leukemia cells, highlighting their potential as anticancer agents .

Enzyme Inhibition

1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine has also been evaluated for its enzyme inhibitory properties. It has been noted for its ability to inhibit specific enzymes involved in cancer progression and other diseases. For example, studies have shown that related compounds can act as inhibitors of protein kinases and monoamine oxidases (MAOs), which are critical in various signaling pathways .

Study on Antiviral Properties

A patent analysis revealed that pyrazolo[1,5-a]pyrimidines possess antiviral activities. Specifically, compounds similar to 1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine were tested against viral strains and showed promising results in inhibiting viral replication .

Cytotoxicity Assessments

Cytotoxicity studies conducted on various cell lines have demonstrated that while some derivatives exhibit significant cytotoxic effects at higher concentrations, others maintain low toxicity profiles. For instance, one study reported IC50 values indicating that certain derivatives were effective at micromolar concentrations without causing substantial harm to healthy cells .

Data Table: Biological Activity Summary

Activity TypeResult/ObservationReference
AnticancerInhibitory effects on cancer cell lines
Enzyme InhibitionActive against protein kinases
AntiviralEffective in inhibiting viral replication
CytotoxicityVariable; some derivatives low toxicity

科学研究应用

Antiviral Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines, including 1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine, exhibit antiviral properties. These compounds have been shown to inhibit viral replication in various studies:

  • Mechanism of Action : The compound interferes with viral RNA synthesis and replication processes, making it a candidate for treating viral infections such as influenza and HIV .
  • Case Studies :
    • A study demonstrated that modifications to the pyrazolo[1,5-a]pyrimidine scaffold enhanced antiviral efficacy against specific RNA viruses .
    • Another investigation highlighted the compound's ability to reduce viral load in infected cell lines significantly.

Cancer Research

The compound's structure suggests potential applications in oncology. Pyrazolo[1,5-a]pyrimidines have been linked to inhibiting cancer cell proliferation:

  • Mechanism : These compounds may induce apoptosis in cancer cells by targeting specific kinases involved in cell cycle regulation and survival pathways.
  • Case Studies :
    • Research has shown that similar compounds exhibit selective cytotoxicity against various cancer cell lines, indicating a promising avenue for further exploration .

Neuropharmacology

The piperidine component of the compound may confer neuroprotective properties:

  • Potential Uses : Investigations into the effects on neurotransmitter systems could lead to applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

相似化合物的比较

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure R3 Substituent R7 Substituent Key Properties/Biological Activity Reference
1-[3-(4-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine Pyrazolo[1,5-a]pyrimidine 4-Fluorophenyl Piperidine Potential CRF1 antagonism; moderate logP
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine Pyrazolo[1,5-a]pyrimidine 4-Fluorophenyl Pyridinylmethylamine Anti-mycobacterial activity (MIC: 0.5–2 µg/mL)
3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 3,4-Dimethoxyphenyl 4-(Pyridin-2-yl)piperazine CRF1 antagonism (IC50: <10 nM)
1-[3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine-4-carboxylic acid Pyrazolo[1,5-a]pyrimidine 3,4-Dimethoxyphenyl Piperidine-4-carboxylic acid Enhanced solubility (logP reduced by ~1 unit)
6-Ethyl-2,5-dimethyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Phenyl Piperidine Structural analog with unoptimized activity

Key Insights

Role of R3 Substituents: The 4-fluorophenyl group in the target compound provides a balance of hydrophobicity and electronic effects, contrasting with the 3,4-dimethoxyphenyl group in and , which increases electron density and may improve π-π stacking .

Impact of R7 Substituents :

  • Piperidine (target compound) vs. pyridinylmethylamine (): Piperidine’s flexibility may enhance membrane permeability, while the pyridinylmethylamine group in introduces hydrogen-bonding capacity, critical for anti-mycobacterial activity .
  • Piperazine derivatives () show superior CRF1 receptor binding (IC50 <10 nM) due to additional nitrogen atoms enabling stronger interactions .

Physicochemical Properties: The piperidine-4-carboxylic acid substituent () lowers logP by ~1 unit compared to the parent piperidine, improving aqueous solubility .

Biological Activity: The target compound’s piperidine group aligns with CRF1 antagonists like NBI 30775 (), but lacks the dipropylamino group linked to high oral bioavailability in NBI 30775 . Anti-mycobacterial pyrazolo[1,5-a]pyrimidines () highlight the scaffold’s versatility, with MIC values as low as 0.5 µg/mL .

Research Findings and Trends

  • Synthetic Accessibility : Piperidine-containing derivatives (e.g., target compound) are synthesized via nucleophilic substitution reactions using piperidine, as demonstrated in and .
  • SAR Trends : Position 7 is a critical modification site for tuning receptor affinity and pharmacokinetics. Bulky substituents (e.g., pyridinylpiperazine in ) enhance target binding but may reduce solubility .
  • Unmet Needs : Fluorine-specific interactions (e.g., 19F NMR in ) and sulfurofluoridate derivatives () suggest opportunities for radiolabeling or covalent targeting .

常见问题

Q. What are the optimal synthetic routes for preparing 1-[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted pyrazole precursors with piperidine derivatives. Key steps include:

  • Core formation : Cyclization of 3-amino-4,5-dimethylpyrazole with β-keto esters or nitriles under acidic conditions to form the pyrazolo[1,5-a]pyrimidine scaffold .
  • Substitution : Introduction of the 4-fluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
  • Piperidine attachment : Alkylation or Buchwald-Hartwig amination to incorporate the piperidine moiety at the 7-position .
    Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30–60 minutes at 120°C) .

Q. How is structural characterization of this compound performed?

Methodological Answer:

  • X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., mean C–C bond length: 1.37–1.42 Å; R-factor < 0.05) .
  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., δ 7.2–8.1 ppm for fluorophenyl protons).
    • HRMS : Validates molecular weight (e.g., [M+H]+^+ at m/z 365.18) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Methodological Answer:

  • QSAR Studies : Correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with bioactivity. Parameters like logP and polar surface area predict blood-brain barrier permeability .
  • Docking simulations : Identify binding interactions with targets (e.g., acetylcholinesterase for anti-Alzheimer activity; Glide score: −9.2 kcal/mol) .
  • MD Simulations : Assess stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å over 100 ns) .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-analysis : Compare IC50_{50} values under standardized conditions (e.g., antioxidant assays: DPPH vs. ABTS, pH 7.4) .
  • Dose-response curves : Validate activity thresholds (e.g., anti-inflammatory effects at 10–50 μM vs. cytotoxicity at >100 μM) .
  • Control experiments : Rule out assay interference (e.g., fluorescence quenching in enzyme inhibition assays) .

Q. How can green chemistry principles be applied to its synthesis?

Methodological Answer:

  • Solvent-free reactions : Use ball milling for cyclization steps (yield: 85–92%) .
  • Catalysis : Employ Bi(III) or FeCl3_3 as non-toxic Lewis acids .
  • Waste reduction : Recover piperidine via distillation (purity >98%) .

Critical Analysis of Evidence

  • Contradictions : Variability in biological activity (e.g., anti-Alzheimer vs. cytotoxicity) may arise from assay conditions or impurity profiles .
  • Gaps : Limited data on pharmacokinetics (e.g., bioavailability, metabolic stability) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。